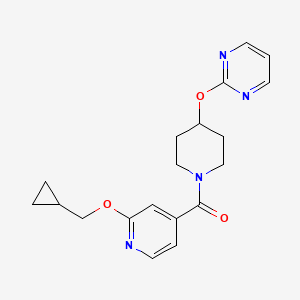

(2S)-2-(dimethylamino)propane-1-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-(dimethylamino)propane-1-thiol, commonly known as DMAPT, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. DMAPT is a derivative of the naturally occurring compound, diallyl trisulfide, which is found in garlic. DMAPT has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for further research.

科学的研究の応用

Coordination Chemistry

A notable application of (2S)-2-(dimethylamino)propane-1-thiol derivatives is in coordination chemistry, where these compounds serve as ligands to form complex structures. For instance, Shearer et al. (2003) described a trimeric compound containing Co(II) where each Co atom is ligated by a derivative of (2S)-2-(dimethylamino)propane-1-thiol, highlighting the utility of such ligands in encapsulating ions within well-defined binding pockets [Shearer, Kaminsky, & Kovacs, 2003].

Sensor Development

In the realm of sensor technology, derivatives of (2S)-2-(dimethylamino)propane-1-thiol have been employed for the differentiation of metal ions and thiols. Hewage and Anslyn (2009) designed a sensor array using a squaraine dye in conjunction with thiols, including a derivative of the compound , for pattern-based discrimination of various metal ions, demonstrating its potential in analytical chemistry [Hewage & Anslyn, 2009].

Material Science

In material science, derivatives of (2S)-2-(dimethylamino)propane-1-thiol have been applied in the synthesis of novel materials. Wang et al. (2014) developed a novel approach to introduce zwitterions into polyurethane using a thiol-ene click reaction, employing a derivative of the compound to enhance the material's resistance to biofouling, showcasing its applicability in developing antibiofouling coatings [Wang, Ma, Mu, & Lin, 2014].

Organic Synthesis

The compound and its related structures have been utilized in organic synthesis, demonstrating versatility in chemical reactions. Xiao, Vasapollo, and Alper (1999) reported the highly chemo- and regioselective thiocarbonylation of conjugated enynes catalyzed by palladium complexes using thiols, including derivatives of (2S)-2-(dimethylamino)propane-1-thiol, offering efficient access to valuable organic intermediates [Xiao, Vasapollo, & Alper, 1999].

特性

IUPAC Name |

(2S)-2-(dimethylamino)propane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGOSVDPSCPNGS-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2598883.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2598884.png)

![2-[8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2598889.png)

![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2598890.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2598892.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2598898.png)